Melperone hydrochloride is a butyrophenone neuroleptic that has been in use for over three decades, primarily for its sleep-inducing properties. Despite its long-standing application in clinical settings, the detailed mechanisms of action and the full spectrum of its pharmacological effects have only been partially elucidated. Recent studies have begun to shed light on its interactions with various neurotransmitter systems and its potential utility in a range of therapeutic contexts beyond its initial indications125.
Melperone has been characterized as an inhibitor of the cytochrome P450 enzyme CYP2D6. This enzyme is responsible for the O-demethylation of venlafaxine, a serotonin-noradrenaline reuptake inhibitor. Melperone's inhibitory effect on CYP2D6 leads to increased serum concentrations of venlafaxine and decreased levels of its metabolite, O-desmethylvenlafaxine, which may have clinical implications for drug interactions and efficacy1. Additionally, melperone's electrophysiological effects on cardiac tissue suggest that it may possess antiarrhythmic properties, potentially classifiable as both class Ia and class III according to the Vaughan Williams classification34610. Pharmacologically, melperone exhibits a weak affinity for D2 receptors and does not induce dopamine receptor supersensitivity, which is consistent with the profile of an atypical antipsychotic. It has been shown to block amphetamine-induced locomotion and aggression, indicating a limbic mode of action5.
Melperone has been reported to improve cognitive function in patients with schizophrenia, particularly in executive function, without significantly affecting other cognitive domains. This suggests its potential utility in enhancing work and social functioning in these patients2. In the treatment of schizophrenia, melperone has demonstrated effectiveness in reducing psychotic morbidity with fewer extrapyramidal side effects compared to other antipsychotics like thiothixene. It also does not increase serum prolactin levels, which is a common side effect of many antipsychotic medications78.
The electrophysiological effects of melperone on cardiac tissue, such as prolongation of the effective refractory period and depression of pacemaker activity, suggest that it may be valuable in treating selected cardiac arrhythmias. Its differential actions on various cardiac potentials and the absence of negative inotropic effects make it a candidate for further investigation as an antiarrhythmic agent34610.
In the context of antipsychotic-induced weight gain, melperone has been shown not to result in significant increases in weight or body mass index (BMI), contrasting with drugs like clozapine. This property may make melperone a more favorable option for patients concerned about the metabolic side effects of antipsychotic therapy9.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5